![molecular formula C8H8Cl2N4 B7891712 2,4-Dichlorobenzaldehyde guanylhydrazone](/img/structure/B7891712.png)
2,4-Dichlorobenzaldehyde guanylhydrazone
Overview
Description
2,4-Dichlorobenzaldehyde guanylhydrazone is a useful research compound. Its molecular formula is C8H8Cl2N4 and its molecular weight is 231.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichlorobenzaldehyde guanylhydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichlorobenzaldehyde guanylhydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electronic and Structural Properties : Guanylhydrazones like 2,4-Dichlorobenzaldehyde guanylhydrazone show a preference for the azine tautomeric state, which is significant in the context of their applications in medicinal chemistry and material science. Quantum chemical analysis indicates this preference, which impacts their stability and reactivity (Chourasiya et al., 2016).
Antitumor Activities : Guanylhydrazones have been studied for their antitumor properties. For instance, derivatives like 4,4'-diacetyl-diphenyl-urea-bis(guanylhydrazone) showed marked inhibition of tumor growth in various mouse and rat tumors, indicating the potential of guanylhydrazone compounds in cancer research (Mihich & Gelzer, 1968).
Synthesis of Derivatives : The synthesis of guanylhydrazone and aminoguanidine tetrahydropyran derivatives demonstrates the flexibility and potential for creating new compounds with varying biological activities, such as anticancer properties (Silva et al., 2016).
Inhibition of Butyrylcholinesterase : Adamantane-substituted guanylhydrazones have shown potential as inhibitors of butyrylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's (Šekutor et al., 2012).
Antihypertensive and Antibacterial Properties : Some guanylhydrazones exhibit a variety of biological properties, including antihypertensive and antibacterial behaviors, as well as antitumor activity and cytotoxicity against cancer cell lines (Rodrigues Pinhatti et al., 2016).
Chromatographic Method Development : The development and validation of HPLC-DAD and UHPLC-DAD methods for the simultaneous determination of guanylhydrazone derivatives underline their importance in pharmacological research (Azevedo de Brito et al., 2017).
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylideneamino]guanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c9-6-2-1-5(7(10)3-6)4-13-14-8(11)12/h1-4H,(H4,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPPSRUIMSQVFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NN=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 248400 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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